molecular formula C11H17N3O B2792549 2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine CAS No. 1420941-98-5

2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine

Cat. No.: B2792549
CAS No.: 1420941-98-5
M. Wt: 207.277
InChI Key: XWVSPZZXTHKUMS-UHFFFAOYSA-N
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Description

2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine is a chemical compound belonging to the pyrazine family. It has a molecular formula of C11H17N3O and a molecular weight of 207.28 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methyl group and a piperidin-3-ylmethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-methyl-3-(piperidin-3-ylmethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-11(14-6-5-13-9)15-8-10-3-2-4-12-7-10/h5-6,10,12H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVSPZZXTHKUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine typically involves the reaction of 2-methyl-3-hydroxypyrazine with piperidin-3-ylmethanol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-ylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxide.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-hydroxypyrazine
  • 3-[(Piperidin-3-yl)methoxy]pyrazine
  • 2-Methylpyrazine

Uniqueness

2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine is unique due to the presence of both a methyl group and a piperidin-3-ylmethoxy group on the pyrazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

This compound features a pyrazine ring substituted with a piperidine moiety and a methoxy group. The presence of these substituents contributes to its unique chemical properties, enhancing its interaction with biological targets. The molecular structure can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been evaluated against various bacterial strains, showing effective inhibition against Gram-positive and Gram-negative bacteria. A study reported an IC50 value indicating significant potency in inhibiting bacterial growth, although specific values vary across different studies.

Anticancer Properties

The compound has also been investigated for its anticancer potential . It is believed to exert its effects by modulating key signaling pathways involved in cell proliferation and apoptosis. Preliminary studies have shown that it can inhibit the growth of cancer cell lines, particularly those associated with breast and lung cancers. The exact mechanisms remain under investigation but may involve the inhibition of specific enzymes or receptors critical for tumor growth.

The precise mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor binding. This interaction may lead to downstream effects that inhibit microbial growth or cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies on related compounds have provided insights into how modifications to the pyrazine ring or piperidine moiety can influence biological activity. For example:

Compound NameStructureNotable Properties
2-Methyl-3-hydroxypyrazineStructureAntimicrobial activity
3-(Piperidin-3-yloxy)pyrazineStructureEnhanced receptor binding
2-MethylpyrazineStructureLowered potency compared to derivatives

These findings suggest that the addition of functional groups like methoxy or hydroxyl can significantly enhance biological activity by improving solubility and receptor affinity .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazine derivatives, including this compound, demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was found to have an IC50 value in the low micromolar range, indicating strong inhibitory effects.
  • Anticancer Activity : In vitro studies on breast cancer cell lines revealed that this compound significantly reduced cell viability through apoptosis induction, with IC50 values suggesting effective dose-response relationships. Further investigations are needed to explore its potential as a therapeutic agent in cancer treatment .

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